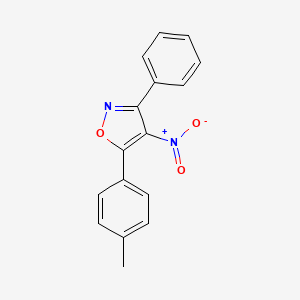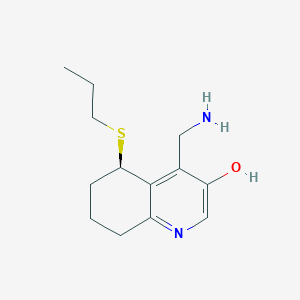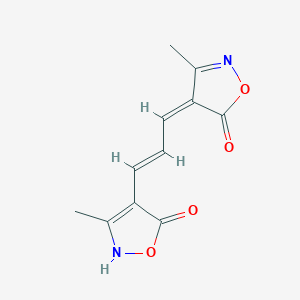![molecular formula C18H15NO2 B12899595 [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol CAS No. 919513-00-1](/img/structure/B12899595.png)
[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: is a complex organic compound featuring an anthracene moiety attached to a dihydroisoxazole ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.
Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.
Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.
Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.
科学的研究の応用
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: can be compared with other similar compounds, such as:
9-Anthracenemethanol: Lacks the dihydroisoxazole ring, making it less complex and potentially less versatile in applications.
Anthracene derivatives: Various anthracene derivatives with different functional groups can be compared based on their structural and functional properties.
Isoxazole derivatives: Compounds with isoxazole rings but different substituents can be compared to highlight the unique features of the dihydroisoxazole ring in .
特性
CAS番号 |
919513-00-1 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2 |
InChIキー |
IOKOECXXWBQGAB-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)


![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)



![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
